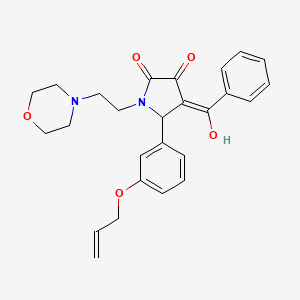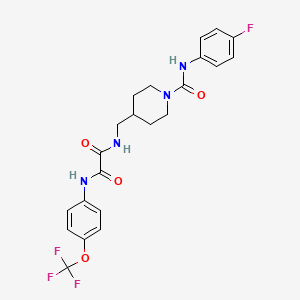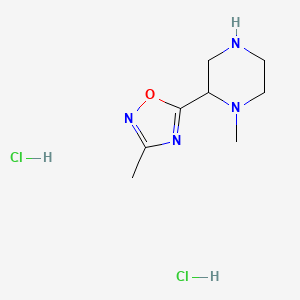![molecular formula C23H23N5O2 B2876907 3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105249-15-7](/img/structure/B2876907.png)
3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that has been extensively studied in scientific research. This compound is also known as CPI-444 and is a potent and selective inhibitor of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and cancer progression. CPI-444 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Receptor Affinity and Binding Studies
Research into derivatives of the compound shows promising affinities for various receptors, including α1-adrenoceptor and 5HT1A-receptor. The studies demonstrate that certain derivatives exhibit potent binding affinities, indicating potential applications in designing receptor-targeted therapies. For instance, compounds with a phenylpiperazinylethyl side chain have been identified as potent α1-adrenoceptor ligands, with derivatives achieving subnanomolar Ki values. This suggests their potential utility in developing treatments targeting these receptors, offering a new avenue for therapeutic intervention in conditions where receptor modulation is beneficial (Russo et al., 1991).
Antimicrobial Activity
Another significant area of application for these compounds is in antimicrobial therapy. Studies have synthesized novel derivatives showing substantial in vitro antimicrobial activity against different bacterial and fungal strains. This indicates the compound's derivatives could be leveraged to develop new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Mandala et al., 2013).
Anticonvulsant Properties
The exploration of derivatives as potential anticonvulsant agents has also been reported. By integrating chemical fragments of known antiepileptic drugs, researchers have developed hybrid molecules that exhibit broad-spectrum activity in preclinical seizure models. These findings suggest that modifying the compound's structure could yield new, effective treatments for epilepsy and other seizure-related disorders (Kamiński et al., 2015).
Drug Design and Ligand Efficiency
The compound and its derivatives have also been implicated in drug design, focusing on improving ligand efficiency and optimizing pharmacological profiles. Research efforts in this direction aim at enhancing the drug-likeness of these compounds, improving their affinity, selectivity, and metabolic stability for potential therapeutic use. Such studies contribute to the rational design of new drugs with improved efficacy and safety profiles (Sadek et al., 2014).
Propriétés
IUPAC Name |
3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-20(27-14-12-26(13-15-27)17-6-2-1-3-7-17)10-11-28-16-24-21-18-8-4-5-9-19(18)25-22(21)23(28)30/h1-9,16,25H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARHMYPVJWHPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)

![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)

![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)

![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)


